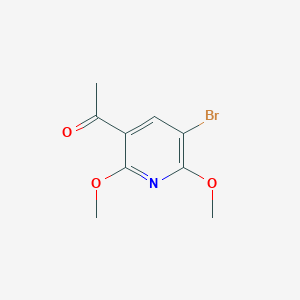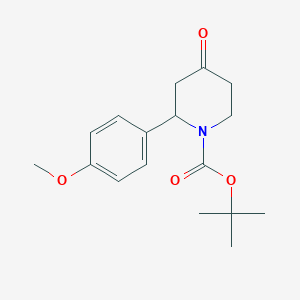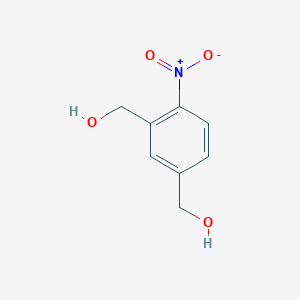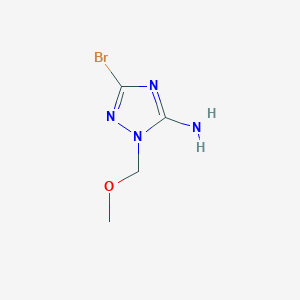![molecular formula C13H21N3O5 B1383224 5-[(1E)-3-Amino-1-propenyl]-2'-Desoxyuridin CAS No. 116840-18-7](/img/structure/B1383224.png)
5-[(1E)-3-Amino-1-propenyl]-2'-Desoxyuridin
Übersicht
Beschreibung
Uridine is a pyrimidine nucleoside found in plasma and cerebrospinal fluid with a concentration higher than the other nucleosides . It plays a pivotal role in various biological processes, including nucleic acid synthesis, glycogen synthesis, and protein modification . It also affects body temperature and circadian rhythms, which can regulate the metabolic rate and the expression of metabolic genes .
Synthesis Analysis
Uridine can be synthesized de novo in mammals . It is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG), which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP) . Uridine is associated with glucose homeostasis, lipid metabolism, and amino acid metabolism by regulating enzymes and intermediates in uridine metabolism, such as UTP, DHODH, and UPase .Molecular Structure Analysis
Uridine is a glycosylated pyrimidine analog containing uracil attached to a ribose ring (or more specifically, a ribofuranose) via a β-N 1 - glycosidic bond . The molecular formula of uridine is C9H12N2O6 .Chemical Reactions Analysis
Uridine plays a critical role in glycogen synthesis through the formation of uridine diphosphate glucose, which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway . This process can regulate protein modification and affect its function .Physical and Chemical Properties Analysis
The average mass of uridine is 244.201 Da . The pyrimidine ring of uridine is susceptible to glycosylation .Wissenschaftliche Forschungsanwendungen
Krebs-Zyklus-Stoffwechsel von Krebszellen
Uridin spielt eine bedeutende Rolle im Krebs-Zyklus-Stoffwechsel von Krebszellen. Forschungen deuten darauf hin, dass die Blockierung der Uridinproduktion oder -aufnahme einige Krebsarten potenziell aushungern könnte, was eine vielversprechende Richtung für die Therapie bietet .
RNA-Pseudouridylierung
Pseudouridylierung, die Umwandlung von Uridin in Pseudouridin, ist eine weit verbreitete RNA-Modifikation mit epitranskriptionellen Rollen. Sie reguliert Attribute zellulärer RNAs in verschiedenen Organismen und hat potenzielle klinische Anwendungen .
Antimikrobielle Mittel
Modifizierte Uridinderivate wurden auf ihre antimikrobiellen Eigenschaften untersucht. Diese Derivate werden mit verschiedenen aliphatischen Ketten und aromatischen Gruppen synthetisiert, um neue Verbindungen für die potenzielle Verwendung als antimikrobielle Mittel zu produzieren .
Hybrid-Biomaterialien
Uridinderivate wurden zur Herstellung von Hybrid-Biomaterialien mit einzigartigen Chiralitäten verwendet. Diese Materialien haben potenzielle Anwendungen im Bereich der nichtlinearen Optik (NLO) und könnten bei der Entwicklung komplexer Hybrid-Biomaterialien eingesetzt werden .
Epitranskriptionelle Regulation
Der Isomerisierungsprozess der Pseudouridylierung beginnt mit dem Bruch spezifischer Bindungen, gefolgt von Basenrotation und Bildung einer drehbaren Bindung. Diese Modifikation hat Auswirkungen auf die RNA-Stabilität und -Funktion, die in verschiedenen klinischen Anwendungen genutzt werden können .
Wirkmechanismus
Uridine enters cells through nucleoside transporter . In addition to nucleic acid synthesis, uridine is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG) . Uridine also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation .
Zukünftige Richtungen
Uridine metabolism dysregulation is a novel accelerator for sepsis-induced acute lung injury (ALI) and uridine supplementation may offer a potential avenue for ameliorating sepsis-induced ALI by suppressing ferroptosis . Moreover, maintaining uridine homeostasis is essential for maintaining basic functions and normal metabolism .
Biochemische Analyse
Biochemical Properties
Uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- participates in several biochemical reactions, primarily due to its structural similarity to natural nucleosides. This compound interacts with various enzymes, including uridine-cytidine kinase, which phosphorylates uridine and cytidine to their respective monophosphate forms . The amino-propenyl modification can affect the binding affinity and specificity of these interactions, potentially altering the enzyme’s activity. Additionally, this compound may interact with RNA polymerase during RNA synthesis, influencing the incorporation of nucleotides into the growing RNA strand.
Cellular Effects
Uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- exerts several effects on cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases involved in signal transduction. This compound may also affect gene expression by altering the stability and translation efficiency of mRNA molecules. Furthermore, it can impact cellular metabolism by participating in nucleotide synthesis and degradation pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, its interaction with uridine-cytidine kinase can lead to the phosphorylation of the compound, which is a crucial step in its metabolic activation. Additionally, the amino-propenyl group can form hydrogen bonds and other non-covalent interactions with amino acid residues in the enzyme’s active site, stabilizing the enzyme-substrate complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation reactions over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems .
Dosage Effects in Animal Models
The effects of uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote metabolic activity without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular apoptosis and necrosis. These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications. Studies have shown that the compound’s impact on cellular processes is dose-dependent, with higher doses leading to more pronounced effects .
Metabolic Pathways
Uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- is involved in several metabolic pathways, including nucleotide synthesis and degradation. It interacts with enzymes such as uridine-cytidine kinase and nucleoside phosphorylase, which play crucial roles in its metabolic activation and breakdown. The compound can influence metabolic flux by altering the balance between nucleotide synthesis and degradation, thereby affecting the overall levels of nucleotides within the cell. These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-prop-1-enyl]pyrimidine-2,4-dione;methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5.CH5N/c1-2-3-7-5-14(12(18)13-11(7)17)10-4-8(16)9(6-15)19-10;1-2/h2-3,5,8-10,15-16H,4,6H2,1H3,(H,13,17,18);2H2,1H3/b3-2+;/t8-,9+,10+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGPEXPMVCAHEF-BXRVNQLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O.CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O.CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383142.png)


![6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1383146.png)



![tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383151.png)
![Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383153.png)
![tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1383155.png)
![tert-Butyl 4-(2-aminoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383156.png)
![2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride](/img/structure/B1383157.png)
![tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B1383159.png)
![N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1383164.png)
